
(E)-3-(4-fluorophenyl)-3-(4-methylpiperazin-1-yl)prop-2-enenitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(E)-3-(4-fluorophenyl)-3-(4-methylpiperazin-1-yl)prop-2-enenitrile, also known as FMPN, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. FMPN is a nitrile derivative that belongs to the class of piperazine compounds.
Wirkmechanismus
The exact mechanism of action of (E)-3-(4-fluorophenyl)-3-(4-methylpiperazin-1-yl)prop-2-enenitrile is not fully understood. However, studies have suggested that this compound inhibits the activity of certain enzymes involved in cell proliferation and survival. This compound has also been shown to induce apoptosis in cancer cells by activating the mitochondrial pathway.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects. Studies have shown that this compound inhibits the activity of certain enzymes, such as tyrosine kinase and topoisomerase, which are involved in cell proliferation and survival. This compound has also been shown to induce apoptosis in cancer cells by activating the mitochondrial pathway. In addition, this compound has been shown to inhibit the production of pro-inflammatory cytokines, suggesting its potential use as an anti-inflammatory agent.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of (E)-3-(4-fluorophenyl)-3-(4-methylpiperazin-1-yl)prop-2-enenitrile is its potential as a therapeutic agent. This compound has been shown to inhibit the growth of cancer cells and induce apoptosis in cancer cells, making it a promising candidate for cancer treatment. However, there are also some limitations to using this compound in lab experiments. This compound is a relatively new compound, and there is still much to be learned about its mechanism of action and potential side effects. In addition, this compound is a highly reactive compound and must be handled with care in lab experiments.
Zukünftige Richtungen
There are several potential future directions for research on (E)-3-(4-fluorophenyl)-3-(4-methylpiperazin-1-yl)prop-2-enenitrile. One area of research is the development of this compound derivatives with improved potency and selectivity. Another area of research is the investigation of this compound as a potential treatment for other diseases, such as inflammatory diseases and neurodegenerative diseases. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential side effects. Overall, this compound has shown great promise as a therapeutic agent, and further research is needed to fully explore its potential.
Synthesemethoden
(E)-3-(4-fluorophenyl)-3-(4-methylpiperazin-1-yl)prop-2-enenitrile can be synthesized through a multi-step reaction process. The starting material for the synthesis is 4-fluorobenzaldehyde, which undergoes a condensation reaction with 4-methylpiperazine to form the intermediate product, 4-(4-methylpiperazin-1-yl)benzaldehyde. The intermediate product is then reacted with malononitrile in the presence of a base to form this compound.
Wissenschaftliche Forschungsanwendungen
(E)-3-(4-fluorophenyl)-3-(4-methylpiperazin-1-yl)prop-2-enenitrile has been extensively studied for its potential therapeutic applications. One of the main areas of research is its use as a potential anti-cancer agent. Studies have shown that this compound inhibits the growth of cancer cells and induces apoptosis in cancer cells. This compound has also been investigated for its potential use as an anti-inflammatory agent, as it has been shown to inhibit the production of pro-inflammatory cytokines.
Eigenschaften
IUPAC Name |
(E)-3-(4-fluorophenyl)-3-(4-methylpiperazin-1-yl)prop-2-enenitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16FN3/c1-17-8-10-18(11-9-17)14(6-7-16)12-2-4-13(15)5-3-12/h2-6H,8-11H2,1H3/b14-6+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCWZOESDAWOVDA-MKMNVTDBSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C(=CC#N)C2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1CCN(CC1)/C(=C/C#N)/C2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16FN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

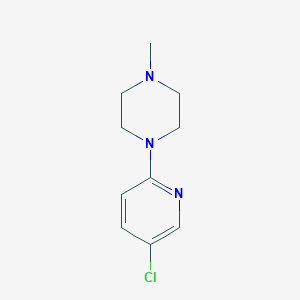
![N-(benzylcarbamoyl)-2-[[5-(4-methylanilino)-1,3,4-thiadiazol-2-yl]sulfanyl]acetamide](/img/structure/B7479052.png)
![1-(2,5-dimethylphenyl)-4-[(1-methyl-1H-imidazol-4-yl)sulfonyl]piperazine](/img/structure/B7479065.png)
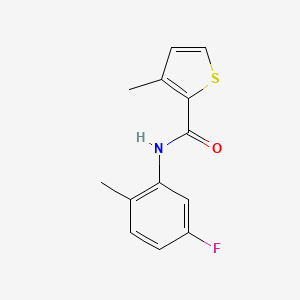
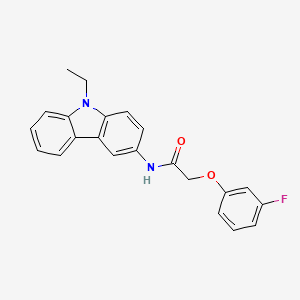
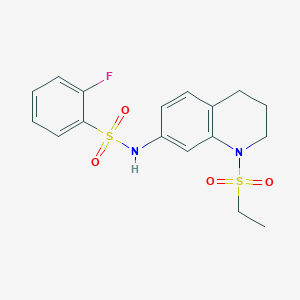

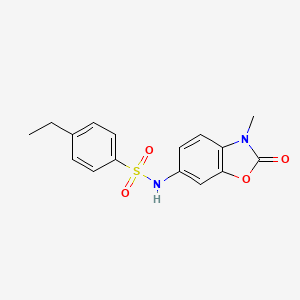
![N-cyclopentyl-1-methyl-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine-2-carboxamide](/img/structure/B7479104.png)
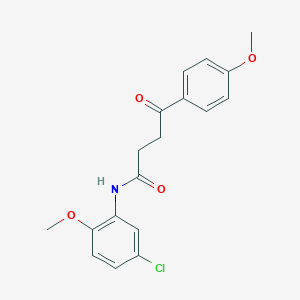
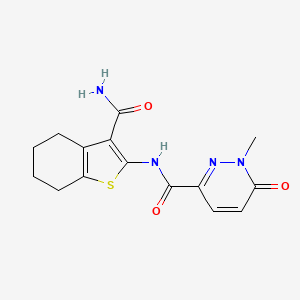

![(E)-3-[1-(4-chlorophenyl)-2,5-dimethylpyrrol-3-yl]prop-2-enoic acid](/img/structure/B7479130.png)
![3-methyl-N-[5-(trifluoromethyl)-1H-1,2,4-triazol-3-yl]thiophene-2-carboxamide](/img/structure/B7479138.png)